[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol
Description
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a chiral tetrahydrofuran-derived compound featuring a para-trifluoromethylphenyl substituent at the 4-position of the oxolane ring and a hydroxymethyl group at the 2-position. Its stereochemical configuration (2R,4R) and electron-withdrawing trifluoromethyl (CF₃) group contribute to unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[(2R,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11,16H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
MTHHDJOJOZHLPN-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CO)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment to the Phenyl Ring: The phenyl ring is then connected to the oxolane ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The oxolane ring provides additional structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to three analogs with varying para-substituents on the phenyl ring: 4-fluorophenyl , 4-methylphenyl , and 4-nitrophenyl . Key differences in electronic effects, steric bulk, and molecular properties are analyzed below.
Substituent Effects on Molecular Properties
*LogP values are estimated based on substituent contributions: CF₃ (moderate lipophilicity), F (slightly polar), CH₃ (lipophilic), NO₂ (polar).
Key Observations:
- Electronic Effects: The CF₃ and NO₂ groups are electron-withdrawing, reducing electron density on the phenyl ring. CF₃ exerts a strong inductive (-I) effect, while NO₂ introduces resonance withdrawal (-R).
- Lipophilicity: CH₃-substituted analogs exhibit higher LogP (lipophilicity), favoring membrane permeability. CF₃ balances moderate hydrophobicity with polarity, while NO₂ reduces LogP due to its polar nature.
Biological Activity
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This group is known to enhance lipophilicity and biological activity, making the compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.22 g/mol. The trifluoromethyl group contributes significantly to its chemical reactivity and biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enhanced Membrane Permeability : The trifluoromethyl group increases the compound's ability to cross biological membranes, facilitating interactions with cellular targets.
- Target Interaction : The compound may interact with specific proteins or enzymes, leading to various pharmacological effects. For instance, studies suggest potential interactions with cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties. The trifluoromethyl group's electron-withdrawing nature enhances the compound's ability to disrupt microbial membranes and inhibit growth.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies on various cancer cell lines indicate that it may inhibit cell proliferation through apoptosis induction. For example, cytotoxicity assays against breast cancer cell lines (MCF-7) revealed significant inhibitory effects, suggesting potential as an anticancer agent .
Case Studies
-
Cytotoxicity Against MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of this compound.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : The compound demonstrated IC50 values indicating significant cytotoxicity, comparable to known anticancer agents.
- Inhibition of COX and LOX Enzymes :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | COX Inhibition |
|---|---|---|---|
| Compound A | Moderate | High | Yes |
| Compound B | Low | Moderate | No |
| This compound | High | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
